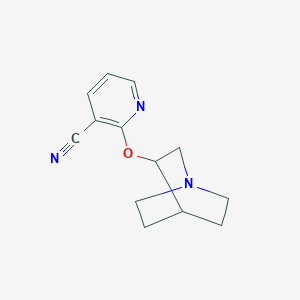

2-(Quinuclidin-3-yloxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Quinuclidin-3-yloxy)nicotinonitrile is a compound that contains a nicotinonitrile and a quinuclidine moiety. Nicotinonitrile, or 3-cyanopyridine, is an organic compound with a pyridine ring and a nitrile group attached to the 3-position . Quinuclidine is a bicyclic amine that can be viewed as a tied back version of triethylamine .

Scientific Research Applications

- QON derivatives have been explored for their potential as pharmaceutical agents. Some drugs containing nicotinonitrile derivatives are already available in the market, such as Bosutinib , Milrinone , Neratinib , and Olprinone . Researchers continue to investigate novel derivatives for their therapeutic properties.

- Certain QON derivatives exhibit bactericidal and fungicidal activity . These compounds could be valuable in combating microbial infections.

- QON derivatives have been studied as antidotes to the herbicide 2,4-B . Understanding their mode of action and efficacy can contribute to herbicide safety.

- Some QON derivatives have been used as dyes . Their unique chemical structure may lead to interesting color properties.

- QON derivatives have been investigated for their potential in treating Alzheimer’s disease. They inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative conditions .

- Interestingly, QON derivatives have been found to stimulate the growth of sunflower seedlings . Understanding their mechanism of action could have implications for agriculture.

Medicinal Chemistry and Drug Development

Antibacterial and Antifungal Agents

Herbicide Antidotes

Dyes and Colorants

Neurological Research

Plant Growth Stimulants

Safety and Hazards

Mechanism of Action

Target of Action

It is known that quinuclidine-based compounds often target bacterial cell division protein filamenting temperature-sensitive mutant z (ftsz) .

Mode of Action

Quinuclidine-based compounds, such as this one, are known to inhibit the formation of ftsz protofilaments, impairing the formation of the z-ring and thus inhibiting bacterial division .

Biochemical Pathways

It is known that ftsz inhibitors disrupt the bacterial cell division process, which could affect a variety of downstream biochemical pathways .

Result of Action

It is known that quinuclidine-based compounds have demonstrated potent activity against both gram-positive and gram-negative bacterial strains .

properties

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-8-11-2-1-5-15-13(11)17-12-9-16-6-3-10(12)4-7-16/h1-2,5,10,12H,3-4,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIWPLXZOSOKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2450006.png)

![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450009.png)

![(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2450012.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)

![1-{7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2450023.png)

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2450024.png)

![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)